4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
4-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic heterocyclic compound featuring a benzodioxole moiety linked via an acetyl-azetidine bridge to a 6-methyl-2H-pyran-2-one core.
Properties
IUPAC Name |
4-[1-[2-(1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-11-4-13(7-18(21)24-11)25-14-8-19(9-14)17(20)6-12-2-3-15-16(5-12)23-10-22-15/h2-5,7,14H,6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQUJJNQEDEUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticancer activity against various cancer cell lines
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
The compound likely affects multiple biochemical pathways given its potential anticancer activity. One possible pathway is the regulation of cell cycle progression, particularly the transition from the S phase to the G2/M phase. The compound may also influence pathways related to apoptosis, the process of programmed cell death.
Result of Action
The compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in cancer cell lines. This can lead to a decrease in the proliferation of cancer cells and potentially to tumor shrinkage.
Biological Activity
The compound 4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key functional groups:
- Benzo[d][1,3]dioxole : A fused bicyclic structure known for its role in various biological activities.
- Azetidine : A four-membered ring that contributes to the compound's reactivity and biological properties.
- Pyranone : A six-membered ring with a carbonyl group that is often associated with antimicrobial and anti-inflammatory activities.
The molecular formula of the compound is , indicating a relatively complex structure with multiple sites for interaction with biological targets.
Antimicrobial Properties
Research has shown that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial activity. For instance, derivatives of this structure have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Studies have indicated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The presence of the azetidine ring is particularly noteworthy as it has been linked to enhanced apoptosis in cancer cells. Specific studies have shown that modifications to the azetidine structure can lead to increased potency against various cancer types, including breast and lung cancers.
Anti-inflammatory Effects
The pyranone component is associated with anti-inflammatory properties. Research indicates that compounds featuring this structure can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to different parts of the molecule can significantly impact its efficacy and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on azetidine | Alters binding affinity to target proteins |
| Variations in pyranone | Enhances anti-inflammatory effects |
| Changes in benzo[d][1,3]dioxole | Impacts antimicrobial potency |
Study 1: Antimicrobial Efficacy
In a study published by Khadra et al., derivatives of benzoxazepine were synthesized and evaluated for their antimicrobial properties. The results indicated significant activity against certain bacterial pathogens, suggesting a similar potential for our compound due to its structural analogies .
Study 2: Anticancer Mechanisms
A research article focusing on monocyclic β-lactams highlighted their anticancer potential through apoptosis induction in solid tumor cell lines. The findings suggest that structural modifications similar to those present in our compound could enhance its anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity invites comparisons with analogs containing azetidine, benzodioxole, or pyrone/pyridinone systems. Below is an analysis of key analogs and their properties:
Azetidine-Linked Heterocycles
4-((1-(2-(1H-Indol-1-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS: 1795300-76-3):
- Structure : Replaces benzodioxole with an indole moiety.
- Properties : Molecular weight = 338.4 g/mol (C₁₉H₁₈N₂O₄). The indole group may enhance binding to serotoninergic receptors compared to benzodioxole’s preference for cytochrome P450 interactions .
- Synthetic Pathway : Likely involves azetidine functionalization via nucleophilic substitution, paralleling methods in for pyran-2-one derivatives .
- 5-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one (CAS: 2034388-72-0): Structure: Substitutes pyrone with a pyridinone core and adds a sulfonyl-benzooxazolone group. Properties: Higher molecular weight (431.5 g/mol, C₂₀H₂₁N₃O₆S) due to sulfonyl and benzooxazolone groups, which may improve metabolic stability but reduce solubility .
Benzodioxole Derivatives
- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent EP2023/39): Structure: Retains benzodioxole but replaces the azetidine-pyrone system with a pyrido-pyrimidinone scaffold.
Pyrone/Pyridinone Analogs
- 3-Acetyl-5-benzoyl-6-methyl-2-phenyl-4(1H)-pyrone (Şener et al., 2007): Structure: Shares the 6-methyl-pyrone core but lacks azetidine and benzodioxole. Reactivity: Demonstrates rearrangement with amines to form pyridinones, suggesting the target compound may undergo similar transformations under specific conditions .
Comparative Data Table
Research Implications and Limitations
- Structural Similarity vs. Bioactivity: While benzodioxole and azetidine moieties are common in bioactive compounds (e.g., protease inhibitors), minor substitutions (e.g., indole vs. benzodioxole) drastically alter target selectivity .
- Synthetic Challenges : The azetidine ring’s strain complicates synthesis; highlights reflux conditions and nucleophilic substitutions as critical steps .
- Data Gaps: Limited solubility, toxicity, or pharmacokinetic data for the target compound necessitate further empirical studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
